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Compound of Interest

Compound Name:
N-(4-(1H-pyrazol-1-

yl)cyclohexyl)pivalamide

CAS No.: 2097902-91-3

Cat. No.: B2929710

Get Quote

Executive Summary: The Pharmacophore Logic
The Pyrazolyl-Cyclohexyl Pivalamide (PCP) scaffold represents a strategic evolution in non-

steroidal anti-inflammatory and metabolic drug design. This structural class is characterized by

three distinct functional domains, each serving a critical role in ligand-protein binding kinetics:

The Pyrazole Core: Acts as a polar "head group," often forming hydrogen bonds with the

catalytic triad (e.g., Ser-Tyr-Lys) of dehydrogenase enzymes or the active site of aspartic

proteases.

The Cyclohexyl Linker: Provides a rigid, aliphatic spacer that directs the molecule through

the enzyme's binding channel, restricting conformational entropy and enhancing selectivity.

The Pivalamide Tail (Tert-butyl amide): A bulky, hydrophobic "cap" that occupies large

lipophilic pockets (e.g., the S1' or S2 sub-sites). Crucially, the steric bulk of the tert-butyl

group protects the amide bond from rapid metabolic hydrolysis, significantly improving the

pharmacokinetic (PK) profile compared to linear amides.
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Primary Therapeutic Utility:

Metabolic Syndrome: Inhibition of 11

-HSD1 (conversion of cortisone to cortisol).[1][2]

Cardiovascular: Inhibition of Renin (RAAS pathway modulation).

Mechanism of Action: 11 -HSD1 Inhibition
The most prominent biological activity of PCP derivatives is the selective inhibition of 11

-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1). This enzyme is responsible for the intracellular amplification of glucocorticoids,
converting inactive cortisone into active cortisol in the liver and adipose tissue.

The Cortisol Amplification Pathway
In metabolic syndrome, overexpression of 11

-HSD1 leads to local cortisol excess, driving insulin resistance, visceral adiposity, and
hypertension. PCP inhibitors function as competitive antagonists at the substrate-binding site,
preventing the reduction of cortisone.

Signaling Pathway Visualization
The following diagram illustrates the pathological role of 11

-HSD1 and the intervention point of Pyrazolyl-Cyclohexyl Pivalamides.
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Caption: Mechanism of 11

-HSD1 inhibition by PCP derivatives, blocking the intracellular regeneration of cortisol.

Structure-Activity Relationship (SAR)[3][4]
The efficacy of the PCP scaffold relies on precise chemical tuning. The following table

summarizes the impact of structural modifications on biological activity (IC

) and metabolic stability (t

).
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Structural Domain Modification

Effect on Potency
(11

-HSD1)

Effect on Stability
(Microsomal)

Pivalamide (Tail) tert-Butyl (Pivaloyl)
Optimal (Fills

hydrophobic pocket)

High (Steric shield

against hydrolysis)

Methyl/Ethyl
Decreased (Loss of

hydrophobic contact)
Low (Rapid cleavage)

Adamantyl
High (Similar to tert-

butyl)

High (But poor

solubility)

Cyclohexyl (Linker) trans-1,4-Cyclohexyl
Optimal (Linear

projection)
Moderate

cis-1,4-Cyclohexyl
Loss of activity (>10-

fold drop)
N/A

Piperidine
Variable (Depends on

N-substitution)

Lower (Oxidative

liability)

Pyrazole (Head) 1,3,5-Trisubstituted
High (H-bond

donor/acceptor)
Moderate

Unsubstituted Poor High

Key Insight: The trans-orientation of the cyclohexyl linker is critical. It ensures the pyrazole

head group and the pivalamide tail are spatially separated by approximately 5–7 Å, matching

the distance between the catalytic site and the hydrophobic entrance of the 11

-HSD1 enzyme channel.

Experimental Protocols
To validate the biological activity of a PCP derivative, the following self-validating workflow is

recommended.

In Vitro Potency: HTRF Inhibition Assay
Objective: Determine the IC
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of the compound against human recombinant 11

-HSD1.

Reagents:

Human 11

-HSD1 microsomes.

Substrate: Cortisone (200 nM).

Cofactor: NADPH (200

M).

Detection: HTRF Cortisol Kit (Cisbio/PerkinElmer).

Protocol:

Preparation: Dilute test compounds (PCP derivatives) in DMSO to generate a 10-point dose-

response curve (start at 10

M).

Incubation: Mix 5

L of compound, 10

L of enzyme/NADPH mix, and 5

L of Cortisone in a 384-well low-volume plate.

Reaction: Incubate at 37°C for 60 minutes.

Quenching: Add 10

L of anti-Cortisol-Cryptate and 10

L of Cortisol-d2 (acceptor).
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Readout: Measure FRET signal (665 nm / 620 nm ratio) on a compatible plate reader (e.g.,

EnVision).

Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., AZD4017) should yield an IC

~ 5–10 nM.

In Vivo Efficacy: Diet-Induced Obese (DIO) Mouse Model
Objective: Assess the compound's ability to lower glucose and improve insulin sensitivity.[2]

Protocol:

Animals: C57BL/6J mice fed a high-fat diet (60% kcal fat) for 12 weeks.

Grouping: Vehicle (Control), Positive Control (Rosiglitazone), and Test Compound (10, 30

mg/kg PO).

Dosing: Oral gavage once daily for 14 days.

Endpoint 1 (Glucose): Perform an Oral Glucose Tolerance Test (OGTT) on Day 14. Fast

mice for 6 hours, administer glucose (2 g/kg), and measure blood glucose at 0, 15, 30, 60,

and 120 min.

Endpoint 2 (Biomarker): Measure adipose tissue cortisol levels via LC-MS/MS to confirm

target engagement (reduction of local cortisol).

Screening Workflow & Decision Tree
The following diagram outlines the critical path for advancing a PCP hit to a lead candidate.
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Caption: Critical path workflow for validating Pyrazolyl-Cyclohexyl Pivalamide derivatives.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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